molecular formula C15H7Cl3OS2 B2862006 3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde CAS No. 477868-41-0

3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde

Cat. No. B2862006
CAS RN: 477868-41-0
M. Wt: 373.69
InChI Key: FWPYHEWEZMHQLI-UHFFFAOYSA-N
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Description

“3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde” is a chemical compound with the molecular formula C15H7Cl3OS2 and a molecular weight of 373.7 . It is a member of the class of compounds known as benzothiophenes .


Molecular Structure Analysis

The molecular structure of “3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde” is characterized by a benzothiophene core, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring . The compound also contains a trichlorophenyl group attached via a sulfanyl linkage .

Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Applications

Compounds related to thiazole rings, which are similar to the structure of your compound, have been found to have antioxidant, analgesic, and anti-inflammatory properties . These compounds could potentially be used in the development of new drugs with fewer side effects .

Antimicrobial and Antifungal Applications

Thiazole derivatives have shown antimicrobial and antifungal activities . This suggests that your compound, which shares structural similarities, could potentially be used in the development of new antimicrobial and antifungal agents .

Antiviral Applications

Thiazole derivatives have also been found to have antiviral properties . This suggests that your compound could potentially be used in the development of new antiviral drugs .

Neuroprotective Applications

Thiazole derivatives have shown neuroprotective effects . This suggests that your compound could potentially be used in the treatment of neurological disorders .

Antitumor and Cytotoxic Applications

Thiazole derivatives have demonstrated antitumor and cytotoxic activities . This suggests that your compound could potentially be used in the development of new cancer treatments .

Luminescent Applications

Compounds related to tris(2,4,6-trichlorophenyl)methyl (TTM) radicals, which share structural similarities with your compound, have been studied for their luminescent properties . These compounds have been used in the development of light-emitting materials with open-shell electronic configurations .

Synthesis of Polypeptides

2,4,5-Trichlorophenyl esters, which are structurally similar to your compound, have been used in the synthesis of polypeptides of regular structure . This suggests that your compound could potentially be used in similar applications .

Donor-Acceptor Structures

The luminescent properties of TTM-type radicals are significantly enhanced by combining electron-accepting TTM moieties with electron-donating groups to form donor–acceptor structures . This suggests that your compound could potentially be used in the development of new luminescent materials .

Future Directions

The future directions for research on “3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde” could include further investigation into its synthesis, properties, and potential applications. Given its complex structure, it may have interesting chemical properties or biological activities that could be explored .

properties

IUPAC Name

3-(2,4,5-trichlorophenyl)sulfanyl-1-benzothiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl3OS2/c16-9-5-11(18)13(6-10(9)17)21-15-8-3-1-2-4-12(8)20-14(15)7-19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPYHEWEZMHQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=O)SC3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde

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